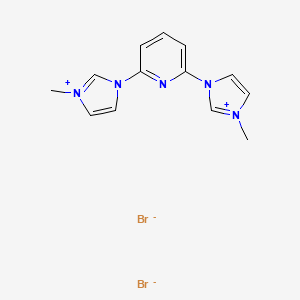

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

概要

説明

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a chemical compound with the molecular formula C13H15Br2N5. It is a white to light yellow powder that is soluble in water. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the initial formation of 2,6-diacetylpyridine, followed by its reaction with methylamine and bromine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques to obtain the desired purity level.

Types of Reactions:

Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

Substitution: Substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) are employed.

Major Products Formed:

Oxidation: Products include various oxidized derivatives of the compound.

Reduction: Reduced forms of the compound are obtained.

Substitution: Substituted derivatives with different nucleophiles are formed.

科学的研究の応用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials science applications.

Biology: It serves as a tool in biological studies, particularly in the investigation of ion channels and membrane potentials.

Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials.

作用機序

The mechanism by which 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide exerts its effects involves its interaction with biological membranes and ion channels. The compound can modulate ion flow across membranes, affecting cellular processes and signaling pathways. The molecular targets and pathways involved include ion channels, transporters, and receptors.

類似化合物との比較

1,1'-(2,6-Pyridinediyl)bis(3-ethylimidazolium) Dibromide

1,1'-(2,6-Pyridinediyl)bis(3-propylimidazolium) Dibromide

1,1'-(2,6-Pyridinediyl)bis(3-butylimidazolium) Dibromide

Uniqueness: 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is unique in its specific methyl substitution on the imidazolium ring, which influences its chemical and biological properties compared to its ethyl, propyl, and butyl counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide, with the CAS number 263874-05-1 and molecular formula C13H15Br2N5, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial activity, cytotoxicity, and other relevant pharmacological effects.

- Molecular Weight : 401.11 g/mol

- Purity : ≥98.0% (HPLC)

- Physical Form : Crystalline powder

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cell lines. The compound exhibits a dose-dependent cytotoxic effect, particularly in cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 µM | |

| MCF-7 (breast cancer) | 30 µM | |

| L929 (fibroblast) | >100 µM |

The biological activity of this compound is attributed to its imidazolium structure, which is known for its ability to interact with biological membranes and proteins. The positively charged imidazolium ions can disrupt membrane integrity, leading to cell death in susceptible organisms.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at a university laboratory demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in preventing infections associated with medical implants.

- Cytotoxicity in Cancer Research : In vitro studies highlighted that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

化学反応の分析

Anion Exchange Reactions

The bromide counterions in this compound are highly susceptible to substitution, enabling facile anion exchange. This property is critical for tuning its physicochemical properties in applications like catalysis and materials science .

Coordination Chemistry

The pyridine and imidazolium moieties act as ligands for transition metals, forming stable complexes. These complexes are used in catalysis and photoluminescent materials .

| Metal Ion | Reaction Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | Methanol, 25°C | [Cu(C₁₃H₁₅N₅)Br₂] | CO₂ reduction catalyst |

| Ru(II) | Ethanol, reflux | [Ru(C₁₃H₁₅N₅)Cl₂] | Photocatalytic water splitting |

Acid-Base Reactivity

The imidazolium protons are weakly acidic (pKa ≈ 7–9), allowing deprotonation under basic conditions to generate carbene intermediates. These intermediates participate in organocatalysis .

| Base | Reaction | Product | Catalytic Activity |

|---|---|---|---|

| KOtBu | Deprotonation at 25°C | N-Heterocyclic carbene (NHC) | Suzuki-Miyaura coupling |

| DBU | Deprotonation in THF | NHC-CO₂ adduct | CO₂ fixation |

Electrochemical Behavior

The compound exhibits redox activity in non-aqueous electrolytes, making it suitable for energy storage applications .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 300°C, with decomposition pathways involving imidazolium ring fragmentation .

| Temperature Range (°C) | Mass Loss (%) | Decomposition Products |

|---|---|---|

| 300–400 | 60 | Methylamine, HBr, pyridine derivatives |

| 400–600 | 30 | Carbonaceous residue, NH₃ |

Q & A

Q. Basic: What synthetic protocols are recommended for preparing 1,1'-(2,6-pyridinediyl)bis(3-methylimidazolium) dibromide with high purity?

Methodological Answer:

The compound is typically synthesized via alkylation of 3-methylimidazole with 2,6-dibromopyridine under reflux in anhydrous acetonitrile. Key steps include:

- Stoichiometric control : A 2:1 molar ratio of 3-methylimidazole to 2,6-dibromopyridine ensures complete substitution .

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >98% purity, confirmed by -NMR and elemental analysis .

- Storage : Store at 0–6°C under inert gas to prevent hygroscopic degradation .

Q. Basic: How can researchers characterize the structural integrity of this bis-imidazolium salt?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : -NMR in DMSO- shows characteristic peaks: pyridine protons at δ 8.2–8.5 ppm and imidazolium C2–H protons at δ 9.7–10.1 ppm .

- X-ray diffraction : Single-crystal analysis reveals planar geometry with Br⁻ counterions stabilizing the cationic framework via C–H···Br interactions .

- ESI-MS : Positive-ion mode confirms the molecular ion peak at m/z 311.3 (cationic moiety) .

Q. Advanced: What catalytic applications exploit this compound’s role as an N-heterocyclic carbene (NHC) precursor?

Methodological Answer:

Deprotonation with strong bases (e.g., KN(SiMe)) generates a rigid, pincer-type NHC ligand for transition-metal catalysts:

- Ru complexes : Active in transfer hydrogenation of ketones (e.g., acetophenone to 1-phenylethanol with 90% conversion at 80°C) .

- Pd complexes : Effective in Suzuki-Miyaura coupling (e.g., aryl bromides with arylboronic acids; TOF up to 1,200 h) .

Key variables : Base strength and solvent polarity significantly impact ligand stability and catalytic turnover .

Q. Advanced: How does this compound interact with macrocyclic hosts like calix[4]pyrrole?

Methodological Answer:

Isothermal titration calorimetry (ITC) reveals a 1:1 binding stoichiometry with calix[4]pyrrole in chloroform:

- Binding affinity : , driven by cation-π interactions and Br⁻ anion coordination to the host’s NH groups .

- Applications : Such complexes are studied for anion sensing or selective ion transport across lipid bilayers .

Q. Advanced: What computational models predict the electronic properties of this ionic liquid?

Methodological Answer:

DFT calculations (B3LYP/6-311+G(d,p)) highlight:

- Charge distribution : Positive charge localized on imidazolium rings, with pyridine acting as a π-conjugated bridge .

- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) suggest stability against oxidative degradation, aligning with experimental thermal data (decomposition >250°C) .

Q. Data Contradiction: How to resolve discrepancies in reported catalytic efficiencies of derived NHC-metal complexes?

Analysis Framework:

Discrepancies often arise from:

- Ligand activation : Incomplete deprotonation due to insufficient base (e.g., using NaH vs. KN(SiMe)) reduces metal coordination efficiency .

- Solvent effects : Polar aprotic solvents (DMF) enhance ion pairing, lowering catalytic activity compared to toluene .

- Validation : Cross-check turnover numbers (TON) via GC-MS and control experiments with standardized substrates (e.g., bromobenzene) .

Q. Advanced: What environmental implications arise from its use in ionic liquid formulations?

Methodological Answer:

Bioconcentration studies using OECD Test Guideline 305:

- BCF values : For analogous bis-imidazolium salts, BCF < 100 (low bioaccumulation potential) in fish models, attributed to rapid renal clearance .

- Degradation : Photolysis under UV (254 nm) in aqueous media shows 50% decomposition in 24 h, with Br⁻ release monitored via ion chromatography .

特性

IUPAC Name |

2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAESRVWVZJLVIA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C2=NC(=CC=C2)N3C=C[N+](=C3)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Br2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459665 | |

| Record name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263874-05-1 | |

| Record name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。